molecular formula C13H19F2NO3S B6503406 2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzene-1-sulfonamide CAS No. 1396808-05-1

2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzene-1-sulfonamide

Cat. No. B6503406
CAS RN: 1396808-05-1
M. Wt: 307.36 g/mol
InChI Key: KKSQVIYRAZNWSY-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzene-1-sulfonamide, or DFB for short, is a synthetic compound used in research and development for a variety of purposes. DFB is a unique molecule due to its high solubility in water, making it an ideal candidate for use in laboratory experiments. It is also known for its stability, low toxicity, and its ability to form a variety of chemical bonds. DFB is a useful tool in many scientific applications, such as drug synthesis, biochemistry, and drug delivery.

Scientific Research Applications

DFB has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers, in the development of new materials, and in the study of protein-ligand interactions. In addition, DFB has been used in the study of enzyme-substrate interactions and has been used to develop new drugs and drug delivery systems.

Mechanism of Action

DFB is a synthetic compound that acts as a substrate for enzymes. It binds to the active site of an enzyme, forming a covalent bond with the enzyme. This binding triggers a specific reaction, resulting in the formation of a new molecule. The new molecule is then released from the enzyme, allowing for the formation of a new product.
Biochemical and Physiological Effects
DFB has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial properties, and it has been used to treat a variety of diseases, including cancer. It has also been shown to reduce the risk of cardiovascular disease and to improve cognitive function. In addition, DFB has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

DFB has a number of advantages when used in laboratory experiments. It is highly soluble in water, making it an ideal candidate for use in a wide variety of experiments. It is also stable, non-toxic, and can form a variety of chemical bonds. However, DFB is limited in its ability to form covalent bonds with other molecules, which can limit its usefulness in certain experiments.

Future Directions

DFB has a wide range of potential applications in scientific research. It has been used in the development of new drugs and drug delivery systems, and it has been used to study enzyme-substrate interactions. In addition, DFB has potential applications in the development of new materials, in the synthesis of polymers, and in the study of protein-ligand interactions. Further research is needed to explore the full potential of DFB and its many applications.

Synthesis Methods

DFB can be synthesized in a two-step process. The first step involves the reaction of 1-bromo-2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzene-1-sulfonamide with sodium borohydride to form the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to produce the final product. The reaction can be carried out in a variety of solvents, including water, dimethyl sulfoxide, and dimethylformamide.

properties

IUPAC Name

2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO3S/c1-13(2,3)12(17)6-7-16-20(18,19)11-8-9(14)4-5-10(11)15/h4-5,8,12,16-17H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSQVIYRAZNWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C1=C(C=CC(=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide

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